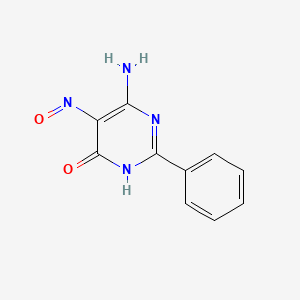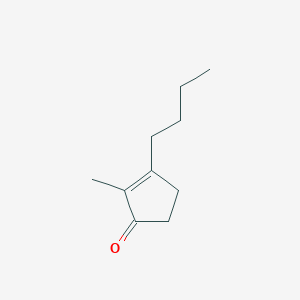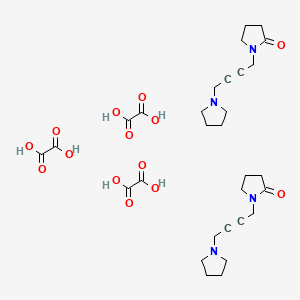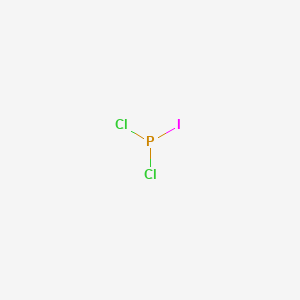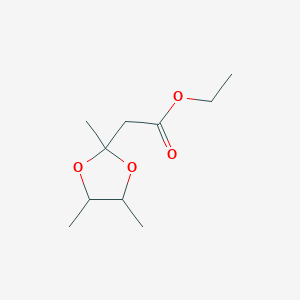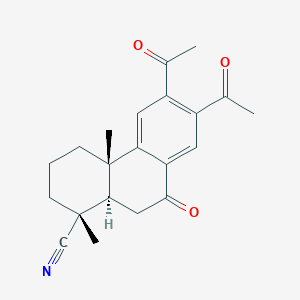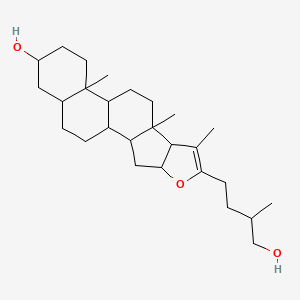
Furost-20(22)-en-3,26-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furost-20(22)-en-3,26-diol is a steroidal saponin compound that belongs to the furostanol saponins group. These compounds are typically found in various plant species, particularly in the Liliaceae family. This compound is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Furost-20(22)-en-3,26-diol can be synthesized from diosgenin, a naturally occurring steroid sapogenin. The synthetic route involves several steps:
Methanolysis: Diosgenin is subjected to buffered methanolysis to produce pseudodiosgenin ditosylate.
Industrial Production Methods
Industrial production of this compound typically involves extraction from plant sources such as Asparagus cochinchinensis. The extraction process includes:
Solvent Extraction: The plant material is extracted using solvents like methanol.
Purification: The extract is then purified using chromatographic techniques to isolate this compound.
Chemical Reactions Analysis
Types of Reactions
Furost-20(22)-en-3,26-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like 3-chloroperoxybenzoic acid (MCPBA) and osmium tetroxide (OsO4).
Substitution: Substitution reactions can occur at various positions on the steroidal backbone, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: MCPBA, OsO4
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Hydroxylated Products: Formed during oxidation reactions.
Reduced Derivatives: Formed during reduction reactions.
Substituted Analogs: Formed during substitution reactions.
Scientific Research Applications
Furost-20(22)-en-3,26-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Medicine: It has potential therapeutic applications due to its antiproliferative and cytotoxic properties.
Industry: It is used in the production of steroidal drugs and other bioactive compounds.
Mechanism of Action
The mechanism of action of furost-20(22)-en-3,26-diol involves its interaction with cellular targets and pathways. It exerts its effects by:
Binding to Steroidal Receptors: It interacts with steroidal receptors, modulating their activity.
Inducing Apoptosis: It triggers apoptosis in cancer cells through mitochondrial pathways.
Inhibiting Cell Proliferation: It inhibits the proliferation of cancer cells by interfering with cell cycle progression.
Comparison with Similar Compounds
Furost-20(22)-en-3,26-diol can be compared with other similar compounds such as:
Aspacochioside D: A furostanol saponin isolated from Asparagus cochinchinensis.
Terrestrinin O: A furostanol saponin isolated from Tribulus terrestris.
Pseudoprotoneodioscin: Another furostanol saponin with similar biological activities.
Uniqueness
This compound is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
6540-49-4 |
|---|---|
Molecular Formula |
C27H44O3 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
6-(4-hydroxy-3-methylbutyl)-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-16-ol |
InChI |
InChI=1S/C27H44O3/c1-16(15-28)5-8-23-17(2)25-24(30-23)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h16,18-22,24-25,28-29H,5-15H2,1-4H3 |
InChI Key |
IQDKIMJGXXRZGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)O)C)C)CCC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14729215.png)
